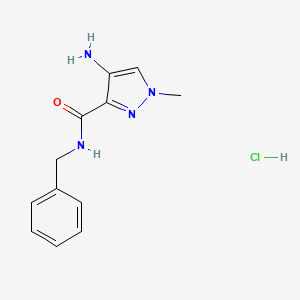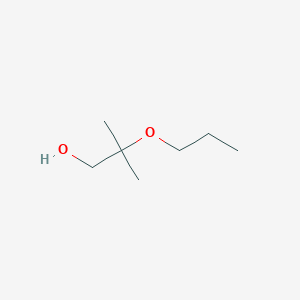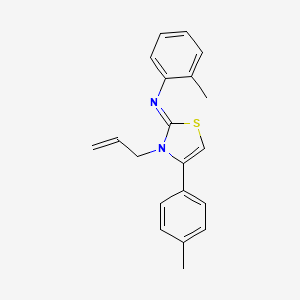
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'thiazolyl blue' and has a molecular formula of C19H19N3S.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of thiazolyl blue in inducing apoptosis in cancer cells and modulating the activity of ion channels in neurons.
3. Clinical Trials: Thiazolyl blue has shown potential as a chemotherapeutic agent for the treatment of various types of cancer. Clinical trials can be conducted to evaluate its efficacy and safety in humans.
Conclusion:
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its cytotoxic effects on cancer cells, ability to modulate the activity of ion channels in neurons, and use as a vital stain in microbiology make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that thiazolyl blue exhibits cytotoxic effects on cancer cells by inducing apoptosis. It has also been found to modulate the activity of ion channels in neurons, making it a potential candidate for the treatment of neurological disorders. Thiazolyl blue has also been used as a vital stain for the detection of bacteria and fungi in microbiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline in lab experiments include its potential applications in various scientific fields, such as cancer research, microbiology, and neuroscience. However, the limitations of using this compound include its cytotoxic effects on healthy cells and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline. Some of the key areas of research include:
1. Development of Thiazolyl Blue Derivatives: Researchers can explore the synthesis of thiazolyl blue derivatives with improved cytotoxic effects and reduced toxicity to healthy cells.
2.
Métodos De Síntesis
The synthesis of (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline involves the reaction of 3-allylthiazol-2(3H)-one with p-toluidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: Thiazolyl blue has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Microbiology: Thiazolyl blue has been used as a vital stain for the detection of bacteria and fungi in microbiology. It is also used as a selective agent in the isolation of bacteria.
3. Neuroscience: Thiazolyl blue has been found to modulate the activity of ion channels in neurons, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-4-13-22-19(17-11-9-15(2)10-12-17)14-23-20(22)21-18-8-6-5-7-16(18)3/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFSRWDFCOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
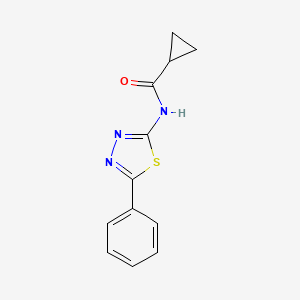
![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)

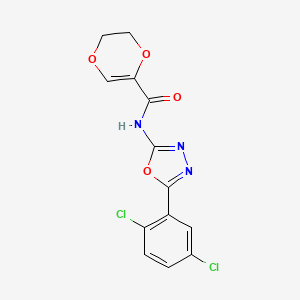
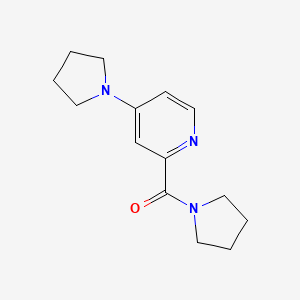


![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
